(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium
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Overview
Description
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium is a complex organic compound characterized by its unique structural features. This compound contains a dioxane ring, a nitro group, and a methylcarbamoylimino moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium typically involves multiple steps. One common approach is the nitration of a dioxane derivative, followed by the introduction of the methylcarbamoylimino group through a series of substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The dioxane ring and the methylcarbamoylimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the dioxane ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group makes it a potential candidate for studying redox reactions in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For instance, the nitro group can be modified to create compounds with antimicrobial or anticancer properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the dioxane ring can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium: This isomer differs in the spatial arrangement of its substituents, which can lead to different chemical and biological properties.
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(ethylcarbamoylimino)-oxidoazanium: This compound has an ethyl group instead of a methyl group, affecting its reactivity and interactions.
Uniqueness
The uniqueness of (Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium lies in its combination of a dioxane ring, nitro group, and methylcarbamoylimino moiety. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c1-7(2)17-4-8(5-18-7,12(15)16)11(14)10-6(13)9-3/h4-5H2,1-3H3,(H,9,13)/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKMPCMVKHBKEU-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)NC)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)NC)/[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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